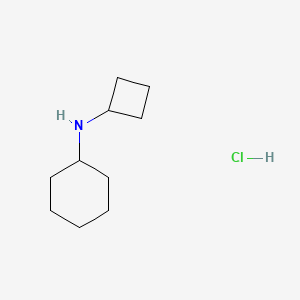![molecular formula C11H18O3 B13513367 {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate](/img/structure/B13513367.png)
{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-Methyl-2-oxabicyclo[222]octan-1-yl}methylacetate is an organic compound characterized by its bicyclic structure, which includes an oxabicyclo[222]octane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate typically involves the following steps:
Formation of the Oxabicyclo[2.2.2]octane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile. For instance, cyclohexadiene can react with an appropriate alkene to form the bicyclic structure.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Esterification: The final step involves the esterification of the hydroxyl group with acetic acid or acetic anhydride in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles such as amines or alcohols can replace the acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases. It serves as a substrate to investigate enzyme specificity and kinetics.
Medicine
Potential applications in drug development include its use as a scaffold for designing new pharmaceuticals. Its bicyclic structure can be modified to enhance biological activity and selectivity.
Industry
In materials science, this compound can be used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties.
Wirkmechanismus
The mechanism by which {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate exerts its effects depends on its interaction with molecular targets. In enzymatic reactions, it acts as a substrate that binds to the active site of the enzyme, undergoing catalysis to form products. The pathways involved include ester hydrolysis and nucleophilic attack, leading to the formation of alcohols and acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanol
- {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanamine
- {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanone
Uniqueness
Compared to its analogs, {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate is unique due to the presence of the acetate ester group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in esterification and transesterification reactions, as well as in the synthesis of more complex organic molecules.
Eigenschaften
Molekularformel |
C11H18O3 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methyl acetate |
InChI |
InChI=1S/C11H18O3/c1-9(12)13-8-11-5-3-10(2,4-6-11)7-14-11/h3-8H2,1-2H3 |
InChI-Schlüssel |
DXWJQJBAEGZSMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC12CCC(CC1)(CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


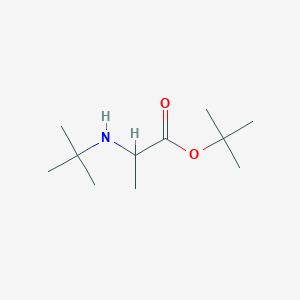
![3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde](/img/structure/B13513296.png)
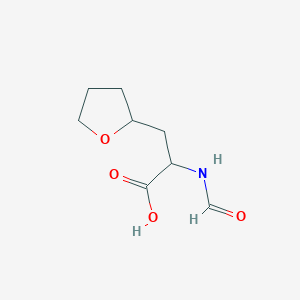
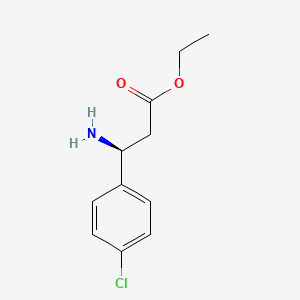
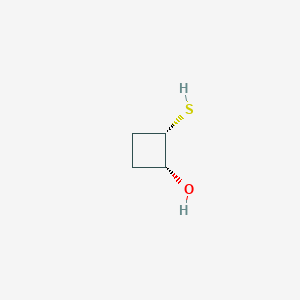

![Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13513320.png)


![2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13513341.png)


![ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13513365.png)
